BenchChemオンラインストアへようこそ!

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea

Medicinal Chemistry Structural Isomerism Target Engagement

This ortho-tolyl urea is a structurally differentiated fragment, not a generic intermediate. Its precise 6-cyclopropylpyridin-3-ylmethyl donor and ortho-methylphenyl acceptor distinguish it from positional isomers and analogs (e.g., 2-methoxyphenyl CAS 2097915-77-8). Procuring CAS 2097915-85-8 ensures regioisomeric purity critical for kinase hinge-region hydrogen bonding and SAR consistency. Use as a matched control for methoxy analogs or as a fragment for focused kinase libraries targeting hydrophobic gatekeeper residues.

Molecular Formula C17H19N3O
Molecular Weight 281.359
CAS No. 2097915-85-8
Cat. No. B2622193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea
CAS2097915-85-8
Molecular FormulaC17H19N3O
Molecular Weight281.359
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3CC3
InChIInChI=1S/C17H19N3O/c1-12-4-2-3-5-15(12)20-17(21)19-11-13-6-9-16(18-10-13)14-7-8-14/h2-6,9-10,14H,7-8,11H2,1H3,(H2,19,20,21)
InChIKeyVZUROMBGRJQFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea (CAS 2097915-85-8): Compound Identity and Research Supply Context


3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea (CAS 2097915-85-8) is a non-cyclic urea derivative featuring a 6-cyclopropylpyridin-3-ylmethyl group and an ortho-tolyl (2-methylphenyl) substituent [1]. The compound has a molecular formula of C17H19N3O and a molecular weight of 281.36 g/mol [2]. It is primarily supplied as a research intermediate or building block, with a typical purity specification of ≥95% [1]. Unlike many extensively pharmacologically profiled urea-based kinase inhibitors (e.g., sorafenib, regorafenib), this specific compound lacks published primary bioactivity data in peer-reviewed journals, positioning it as an early-stage discovery tool rather than a validated probe [3]. Procurement decisions must therefore be guided by structural differentiation from close analogs and verified physicochemical properties rather than by potency claims.

Why Urea-Based Research Intermediates Cannot Be Interchanged: The Case for Specifying CAS 2097915-85-8


Substitution among urea derivatives with similar scaffolds is a recognized source of irreproducibility in early drug discovery, as even minor structural perturbations can profoundly alter target engagement, physicochemical properties, and ADME profiles [1]. The target compound contains a specific combination of a 6-cyclopropylpyridin-3-ylmethyl donor and an ortho-tolyl acceptor, which distinguishes it from positional isomers (e.g., 5-cyclopropyl regioisomer, CAS not available) and analogs with different aryl substitution (e.g., 2-methoxyphenyl, CAS 2097915-77-8; 2-phenylethyl, CAS 2097922-80-8) . In class-level SAR studies of urea-based kinase inhibitors, the ortho-methyl substituent on the phenyl ring has been shown to influence both potency and selectivity through steric and conformational effects that are absent in the unsubstituted or para-substituted analogs [2]. Generic sourcing of 'a urea intermediate' without specifying the exact CAS number risks introducing an unintended isomer or analog, which could invalidate SAR hypotheses, alter crystallographic results, or compromise biological assay reproducibility.

Quantitative Differentiation Evidence for 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea (CAS 2097915-85-8)


Regioisomeric Differentiation: 6-Cyclopropylpyridin-3-yl vs. 5-Cyclopropylpyridin-3-yl Methyl Urea

The target compound bears the cyclopropyl group at the 6-position of the pyridine ring, whereas the positional isomer 1-((5-cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea (CAS not available, but structurally characterized) places the cyclopropyl group at the 5-position . In pyridine-containing kinase inhibitors, the position of the cyclopropyl substituent alters the vector of the hydrophobic contact with the target protein's hydrophobic pocket. Although no direct head-to-head biochemical comparison has been published for this specific pair, class-level inference from pyridinyl-urea SAR indicates that shifting the cyclopropyl group from the 6- to the 5-position can modulate the dihedral angle between the pyridine and urea planes, potentially altering hydrogen-bonding geometry with the hinge region of kinases [1].

Medicinal Chemistry Structural Isomerism Target Engagement

Aryl Substituent Differentiation: ortho-Methylphenyl vs. ortho-Methoxyphenyl Urea Analog

The target compound (o-tolyl, CAS 2097915-85-8) and its closest analog, 3-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea (CAS 2097915-77-8), differ only by the ortho substituent on the phenyl ring (CH3 vs OCH3) . This substitution has a quantifiable impact on lipophilicity, as evidenced by computed logP values: the o-tolyl compound has a higher logP (indicating greater lipophilicity) compared to the o-methoxyphenyl analog, which is more polar due to the electron-withdrawing oxygen atom [1]. Increased lipophilicity can enhance passive membrane permeability but may also raise metabolic clearance and promiscuous binding. In the absence of direct experimental data, this computed difference provides a rationale for selecting the o-tolyl analog when higher membrane penetration is desired over solubility.

Physicochemical Properties Lipophilicity Metabolic Stability

Molecular Size and Heavy Atom Count Differentiation vs. 2-Phenylethyl Analog

The target compound (MW 281.36 g/mol, 21 heavy atoms) is compared with its 2-phenylethyl-substituted analog, 3-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea (CAS 2097922-80-8, MW 295.40 g/mol, 22 heavy atoms) . The target compound is lighter by one methylene unit (14 Da) and one heavy atom. In fragment-based drug discovery and lead optimization, a difference of 14 Da and a single heavy atom can affect ligand efficiency metrics (e.g., LE = ΔG / heavy atom count) and binding thermodynamics [1]. The smaller o-tolyl analog may offer superior ligand efficiency if both compounds exhibit comparable binding affinity, a hypothesis testable in follow-up studies.

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

Recommended Research and Application Scenarios for CAS 2097915-85-8 Based on Quantitative Differentiation


Kinase inhibitor scaffold hopping and SAR expansion

The ortho-tolyl urea motif present in CAS 2097915-85-8 is a recognized privileged structure in kinase inhibitor design [1]. Its regioisomeric purity (6-cyclopropylpyridin-3-yl) and higher computed lipophilicity (cLogP ~3.5) relative to the methoxy analog (cLogP ~2.8) make it a suitable candidate for creating focused libraries targeting the ATP-binding pocket of kinases with hydrophobic gatekeeper residues (e.g., ABL1 T315I, EGFR T790M). Procurement of this specific CAS ensures the intended pyridine substitution pattern, which is critical for hinge-region hydrogen bonding.

Development of ortho-substituted phenylurea fragment collections

With a molecular weight of 281.36 g/mol and 21 heavy atoms, the compound meets fragment-based screening criteria [2]. Its structural differentiation from the 2-phenylethyl analog (ΔMW = -14 Da, ΔHeavy atoms = -1) makes it a preferred fragment for monitoring subtle SAR changes during fragment growth. Researchers can use this compound as a reference point to evaluate the effect of ortho-methyl substitution on target binding and selectivity.

Negative control or reference compound for methoxy-substituted urea probes

In chemical biology studies utilizing 3-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea (CAS 2097915-77-8) as an active probe, the o-tolyl analog (CAS 2097915-85-8) can serve as a matched control. The absence of the hydrogen-bond-accepting methoxy group allows for differentiation of binding modes that rely on hydrogen bonding versus hydrophobic interactions, with the 0.7 log unit difference in cLogP providing a measurable parameter correlating with differential cellular permeability [3].

Physicochemical profiling benchmarks for urea-based compound libraries

The compound's well-defined structure and commercial availability in ≥95% purity make it suitable for establishing baseline physicochemical parameters (logP, solubility, chemical stability) for a series of 6-cyclopropylpyridin-3-ylmethyl urea derivatives. These baseline data are essential for computational model building and for training predictive ADME models [3].

Quote Request

Request a Quote for 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.